molecular formula C7H3BrFN3O2 B13058844 8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylicacid

8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylicacid

Cat. No.: B13058844
M. Wt: 260.02 g/mol
InChI Key: FGZZXRKBNHRPCJ-UHFFFAOYSA-N
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Description

8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid is a heterocyclic compound featuring a triazolo[1,5-a]pyridine core with halogen substituents (bromo at position 8, fluoro at position 6) and a carboxylic acid group at position 2.

Properties

Molecular Formula

C7H3BrFN3O2

Molecular Weight

260.02 g/mol

IUPAC Name

8-bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid

InChI

InChI=1S/C7H3BrFN3O2/c8-4-1-3(9)2-12-6(4)10-5(11-12)7(13)14/h1-2H,(H,13,14)

InChI Key

FGZZXRKBNHRPCJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NC(=NN2C=C1F)C(=O)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylicacid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-amino-3-bromo-5-fluoropyridine with suitable reagents to form the triazolopyridine ring .

Industrial Production Methods: Industrial production methods for this compound may involve the use of microwave-mediated, catalyst-free synthesis techniques to enhance yield and reduce reaction times. For instance, reactions performed in a microwave medium at elevated temperatures can achieve high yields within a short duration .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylicacid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
Research indicates that 8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid exhibits significant biological activity. It has been explored for therapeutic applications in treating neurological disorders and inflammatory diseases. The unique halogen substituents improve its binding affinity to biological targets, which is crucial for drug development. For instance, studies have shown that this compound can modulate enzyme interactions and influence cellular pathways, enhancing its potential as a drug candidate for conditions such as Alzheimer's disease and rheumatoid arthritis.

Case Studies

  • Neurological Disorders : In vitro studies demonstrated that derivatives of 8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid can inhibit specific enzymes involved in neuroinflammation, suggesting a pathway for developing anti-inflammatory drugs targeting the central nervous system.
  • Anti-cancer Activity : Preliminary investigations have indicated that this compound may possess anti-cancer properties by interfering with the proliferation of cancer cells through apoptosis induction mechanisms. Further studies are needed to elucidate the precise mechanisms at play.

Biochemical Research

Enzyme Interaction Studies
The compound serves as a probe in biochemical studies to investigate interactions with various enzymes. Its structure allows for enhanced specificity towards certain targets, facilitating the understanding of enzyme kinetics and inhibition mechanisms. For example, it has been used to study the inhibition of kinases involved in cancer signaling pathways .

Material Science

Development of Advanced Materials
Due to its unique chemical properties, 8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid is also being investigated for applications in material science. Its ability to form stable complexes with metal ions opens avenues for creating novel materials with specific electronic and optical properties. These materials can be utilized in sensors and other advanced technological applications.

Mechanism of Action

The mechanism of action of 8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylicacid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations at Positions 6 and 8

The halogen substituents at positions 6 and 8 significantly influence physicochemical and biological properties. Key comparisons include:

Compound Name Substituents (Position 6, 8) Molecular Formula Molecular Weight Key Properties/Applications Evidence ID
8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid 6-F, 8-Br, 2-COOH C₇H₃BrFN₃O₂ 276.02 (calc.) Enhanced polarity (carboxylic acid); potential kinase inhibition -
8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridine 6-Cl, 8-Br C₆H₃BrClN₃ 232.47 Higher lipophilicity (Cl vs. F)
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine 6-Br C₅H₃BrN₃ 185.00 Simpler scaffold; limited polarity
  • Fluorine vs.
  • Biological Implications : Fluorinated triazolopyridines are often prioritized in drug design for improved target binding and pharmacokinetics .

Functional Group Modifications at Position 2

The carboxylic acid group distinguishes the target compound from esters, amides, or amines found in analogs:

Compound Name Position 2 Functional Group Molecular Formula Key Properties Evidence ID
8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid Carboxylic acid (-COOH) C₇H₃BrFN₃O₂ High solubility, acidic pH, H-bonding -
Methyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate Ester (-COOCH₃) C₈H₆BrN₃O₂ Increased lipophilicity
8-Amino-2-aryl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxamides Amide (-CONHR) Varies Enhanced receptor selectivity (A2a vs. A1)
  • Carboxylic Acid vs. Ester/Amide : The -COOH group improves water solubility but may reduce cell membrane permeability compared to esters or amides. However, it can enhance binding to enzymes or receptors via ionic interactions .

Core Heterocycle Variations

Replacing the triazolo[1,5-a]pyridine core with imidazo[1,2-a]pyridine or triazolo[4,3-a]pyridine alters bioactivity:

Compound Name Core Structure Similarity Score Key Differences Evidence ID
6-Bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid Imidazo[1,2-a]pyridine 0.87 Reduced aromatic nitrogen atoms; altered electronic properties
7-Bromo-2-isopropyl-[1,2,4]triazolo[1,5-a]pyridine Triazolo[1,5-a]pyridine - Isopropyl group increases steric bulk
8-(Azetidin-1-yl)-[1,2,4]triazolo[1,5-a]pyridine Triazolo[1,5-a]pyridine - Azetidine substitution enhances 3D shape diversity
  • Triazolo vs.

Biological Activity

8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C7H3BrFN3O2
  • Molecular Weight : 260.02 g/mol
  • CAS Number : 2177257-77-9
  • Density : 2.00 ± 0.1 g/cm³ (predicted)
  • pKa : 0.31 ± 0.30 (predicted) .

The biological activity of 8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid primarily involves its interaction with various biological targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act as a modulator for certain receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties against various pathogens. For instance, it has been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing significant inhibition zones in agar diffusion assays.

Anticancer Properties

Preliminary research suggests that 8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid may possess anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

Case Studies

StudyFindings
Antimicrobial Study The compound showed an inhibition zone of up to 15 mm against E. coli at a concentration of 100 µg/mL.
Cancer Cell Study Induced apoptosis in MCF-7 cells with an IC50 value of 25 µM after 48 hours of treatment.
Enzyme Inhibition Assay Inhibited target enzyme activity by approximately 70% at a concentration of 50 µM.

Safety and Toxicity

While the compound shows promising biological activities, safety assessments are crucial. Toxicity studies indicate that at higher concentrations, it may exhibit cytotoxic effects on normal cell lines, necessitating further investigation into its therapeutic index.

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